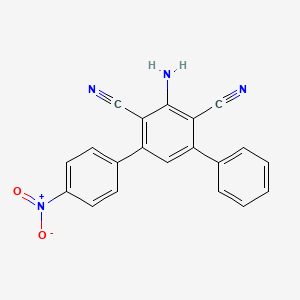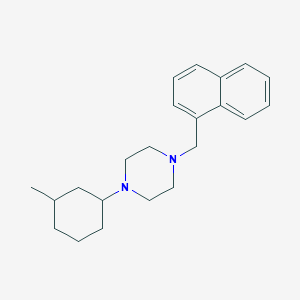![molecular formula C18H22N4O2S B10879712 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879712.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones and contains a benzothiazole moiety. The “4Z” indicates the geometry of the double bond.
Méthodes De Préparation
Synthetic Routes::
Hantzsch Synthesis: One common method involves the Hantzsch synthesis, where 1,3-dicarbonyl compounds (such as ethyl acetoacetate) react with hydrazine and a benzothiazole derivative under mild conditions. The reaction proceeds through a cyclization step to form the pyrazolone ring.
Condensation Reactions: Another approach is the condensation of 1,3-diketones with hydrazine and benzothiazole aldehydes or ketones.
Multicomponent Reactions: Multicomponent reactions involving 1,3-dicarbonyl compounds, hydrazine, and benzothiazole derivatives have also been explored.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The pyrazolone ring can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substituents on the benzothiazole ring can be modified via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of suitable catalysts.
Major Products:: The specific products depend on the reaction conditions and substituents present. Functionalized pyrazolones and benzothiazole derivatives are common outcomes.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: It exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Chemistry: As a versatile building block, it participates in the synthesis of other heterocyclic compounds.
Industry: It may serve as a precursor for dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are related pyrazolones and benzothiazoles, this compound’s unique structure sets it apart. Similar compounds include :
- 1,3-Benzothiazol-2-ylhydrazine
- 2-Acetylbenzothiazole
- 4-Acetylbenzothiazole
: ChemSpider
Propriétés
Formule moléculaire |
C18H22N4O2S |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H22N4O2S/c1-4-7-14-16(12(2)19-10-11-24-3)17(23)22(21-14)18-20-13-8-5-6-9-15(13)25-18/h5-6,8-9,21H,4,7,10-11H2,1-3H3 |
Clé InChI |
ZHIGBSXVFAYIMW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10879637.png)
![(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10879642.png)

![3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10879651.png)
![4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B10879656.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)
![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)
![methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10879685.png)
![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879705.png)
